molecular formula C16H19N5O B6504489 N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396857-29-6

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6504489
CAS RN: 1396857-29-6
M. Wt: 297.35 g/mol
InChI Key: YWBJCMJEGVOFAD-UHFFFAOYSA-N
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Description

“N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their notable therapeutic importance and are linked with amine and ester groups . They have the ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of this compound involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .


Molecular Structure Analysis

The molecular structure of this compound involves a triazole ring linked with amine and ester groups . Two singlets appearing in the δ 5.12–5.41 region were assigned to methylene protons linked to N 1 of the triazole ring and OCH 2 protons, while a singlet in the δ 4.60–4.71 region was assigned to methylene protons linked to C 4 of the triazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This reaction is between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

Scientific Research Applications

Antimicrobial Activity

1,2,3-triazoles exhibit notable antimicrobial properties, making them valuable candidates for drug development. In the case of our compound, researchers have synthesized a series of 1,2,3-triazole hybrids containing amine-ester functionality . These hybrids were tested against various microbial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella enterica, Candida albicans, and Rhizopus oryzae. Notably, compound 7o demonstrated substantial potency (MIC = 0.0558 μmol/mL) against most of the tested microbes. The favorable ADME (absorption, distribution, metabolism, and excretion) profile suggests its potential as a patient-compliant antimicrobial agent.

Anti-Cancer Potential

1,2,3-triazoles have also shown promise as anti-cancer agents. Their stability, ability to engage in hydrogen bonding, and involvement in dipole-dipole interactions contribute to their enhanced biocompatibility. Researchers have explored the anti-cancer activity of similar compounds, and our compound could potentially follow suit . Further investigations are needed to elucidate its specific mechanisms and efficacy against cancer cells.

Anti-Tubercular Activity

1,2,3-triazoles have been explored as anti-tubercular agents. Our compound’s structure suggests it could be a candidate for inhibiting Mycobacterium tuberculosis, but further studies are necessary .

Other Applications

Beyond the mentioned fields, 1,2,3-triazoles find applications in diverse areas, including drug development, nanotube production, cyclic peptide synthesis, dendrimer synthesis, enzyme modification, and liquid crystal creation . While specific data on our compound may be limited, its potential versatility remains intriguing.

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the notable therapeutic importance of 1,2,3-triazoles , there is potential for this compound to be developed into novel antimicrobial drugs for combating drug-resistant infections effectively .

properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-20(12-14-8-4-3-5-9-14)11-7-6-10-17-16(22)15-13-21(2)19-18-15/h3-5,8-9,13H,10-12H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBJCMJEGVOFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC#CCN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-1-methyl-1H-1,2,3-triazole-4-carboxamide

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